molecular formula C18H15N5OS B244552 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide

Cat. No. B244552
M. Wt: 349.4 g/mol
InChI Key: AGJMSWQOKHUFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to involve interactions with various molecular targets in the body. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and neurodegeneration. In pharmacology, it has been shown to modulate the activity of certain neurotransmitter receptors in the brain, including GABA and glutamate receptors. In materials science, it has been shown to exhibit unique electronic and optical properties due to its molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide depend on the specific application and dosage used. In medicinal chemistry, it has been shown to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In pharmacology, it has been shown to have sedative, anxiolytic, and anticonvulsant effects in animal models. In materials science, it has been shown to exhibit unique electronic and optical properties that make it a promising building block for the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide in lab experiments include its potential as a versatile building block for the synthesis of novel materials with unique properties. Its ability to inhibit cancer cell proliferation and improve cognitive function also make it a promising drug candidate for the treatment of cancer and neurodegenerative disorders. However, the limitations of using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide in lab experiments include its relatively complex synthesis method and potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide. In medicinal chemistry, further studies are needed to determine its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In pharmacology, further studies are needed to elucidate its mechanism of action and potential as a therapeutic agent for various central nervous system disorders. In materials science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique electronic and optical properties.

Synthesis Methods

The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide involves the reaction of 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification through column chromatography.

Scientific Research Applications

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In pharmacology, it has been studied for its effects on the central nervous system, including its potential as a sedative, anxiolytic, and anticonvulsant agent. In materials science, it has been explored for its potential use as a building block for the synthesis of novel materials with unique properties.

properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C18H15N5OS/c1-12-20-21-18-23(12)22-17(25-18)14-7-9-15(10-8-14)19-16(24)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,24)

InChI Key

AGJMSWQOKHUFCW-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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